Cas no 1805034-98-3 (Ethyl 6-cyano-3-difluoromethoxy-2-mercaptobenzoate)

Ethyl 6-cyano-3-difluoromethoxy-2-mercaptobenzoate is a specialized benzoate derivative featuring a cyano group, difluoromethoxy moiety, and a thiol functionality. This compound is of interest in pharmaceutical and agrochemical research due to its versatile reactivity, particularly in the synthesis of heterocyclic frameworks and sulfur-containing intermediates. The presence of the difluoromethoxy group enhances metabolic stability, while the thiol group offers opportunities for further functionalization via nucleophilic substitution or oxidation. The ethyl ester provides a balance between reactivity and handling stability. Its structural features make it a valuable building block for developing bioactive molecules, including potential enzyme inhibitors or ligands. Suitable for controlled reactions under inert conditions due to the thiol's sensitivity.
Ethyl 6-cyano-3-difluoromethoxy-2-mercaptobenzoate structure
1805034-98-3 structure
Product Name:Ethyl 6-cyano-3-difluoromethoxy-2-mercaptobenzoate
CAS No:1805034-98-3
MF:C11H9F2NO3S
MW:273.255868673325
CID:4947092
Update Time:2025-06-12

Ethyl 6-cyano-3-difluoromethoxy-2-mercaptobenzoate Chemical and Physical Properties

Names and Identifiers

    • Ethyl 6-cyano-3-difluoromethoxy-2-mercaptobenzoate
    • Inchi: 1S/C11H9F2NO3S/c1-2-16-10(15)8-6(5-14)3-4-7(9(8)18)17-11(12)13/h3-4,11,18H,2H2,1H3
    • InChI Key: FHDWTIXXDYJIIJ-UHFFFAOYSA-N
    • SMILES: SC1C(=CC=C(C#N)C=1C(=O)OCC)OC(F)F

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 5
  • Complexity: 344
  • XLogP3: 2.9
  • Topological Polar Surface Area: 60.3

Ethyl 6-cyano-3-difluoromethoxy-2-mercaptobenzoate Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A015018544-1g
Ethyl 6-cyano-3-difluoromethoxy-2-mercaptobenzoate
1805034-98-3 97%
1g
1,504.90 USD 2021-06-18

Additional information on Ethyl 6-cyano-3-difluoromethoxy-2-mercaptobenzoate

Ethyl 6-cyano-3-difluoromethoxy-2-mercaptobenzoate (CAS No. 1805034-98-3): A Comprehensive Overview

Ethyl 6-cyano-3-difluoromethoxy-2-mercaptobenzoate (CAS No. 1805034-98-3) is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound, characterized by its unique structural features, presents a promising candidate for further exploration in drug development and therapeutic applications. The presence of multiple functional groups, including a cyano group, a difluoromethoxy group, and a mercaptobenzoate moiety, makes it an intriguing subject for synthetic chemists and biologists alike.

The compound's structure is highly versatile, allowing for various chemical modifications that can enhance its biological activity. In recent years, there has been a growing interest in the development of novel molecules that can interact with biological targets in innovative ways. Ethyl 6-cyano-3-difluoromethoxy-2-mercaptobenzoate exhibits properties that make it suitable for such applications, particularly in the context of small-molecule drug discovery.

One of the most notable features of this compound is its ability to engage with biological systems through multiple mechanisms. The cyano group can participate in hydrogen bonding and other non-covalent interactions, while the difluoromethoxy group introduces electronic effects that can modulate the compound's reactivity and binding affinity. Additionally, the mercaptobenzoate moiety provides a sulfur atom that can form disulfide bonds or engage in redox reactions, which are crucial for certain biological processes.

Recent studies have highlighted the potential of Ethyl 6-cyano-3-difluoromethoxy-2-mercaptobenzoate in the development of new therapeutic agents. For instance, researchers have explored its activity against various enzymes and receptors that are implicated in diseases such as cancer and inflammation. The compound's unique structural framework allows it to mimic natural substrates or inhibitors, thereby disrupting pathological pathways.

In the realm of drug design, Ethyl 6-cyano-3-difluoromethoxy-2-mercaptobenzoate serves as a valuable scaffold for generating derivatives with enhanced pharmacological properties. By strategically modifying its functional groups, chemists can fine-tune its solubility, bioavailability, and target specificity. This flexibility makes it an attractive building block for medicinal chemists working on next-generation therapeutics.

The compound's potential extends beyond traditional pharmaceutical applications. It has also been investigated for its role in materials science and agrochemicals due to its ability to form stable complexes with metals and other organic molecules. These interactions can be leveraged to develop novel materials with specific functionalities or to create more effective crop protection agents.

From a synthetic chemistry perspective, Ethyl 6-cyano-3-difluoromethoxy-2-mercaptobenzoate offers an excellent opportunity to explore new synthetic methodologies. Its complex structure presents challenges that can drive innovation in catalytic processes and reaction optimization. Researchers have reported novel synthetic routes that improve yield and purity, making it more accessible for large-scale production.

The safety and environmental impact of Ethyl 6-cyano-3-difluoromethoxy-2-mercaptobenzoate are also important considerations. While it is not classified as a hazardous substance under current regulations, proper handling procedures must be followed to ensure worker safety and minimize environmental impact. Studies have demonstrated its stability under various conditions, which reduces the likelihood of degradation into harmful byproducts.

In conclusion, Ethyl 6-cyano-3-difluoromethoxy-2-mercaptobenzoate (CAS No. 1805034-98-3) is a multifaceted compound with significant potential in pharmaceuticals, materials science, and beyond. Its unique structural features and versatile reactivity make it an invaluable tool for researchers seeking to develop innovative solutions to complex challenges. As our understanding of its properties continues to grow, so too will its applications across multiple disciplines.

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